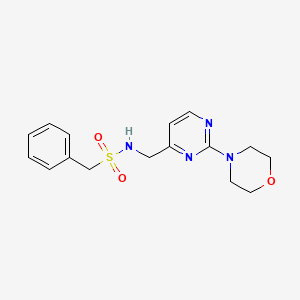

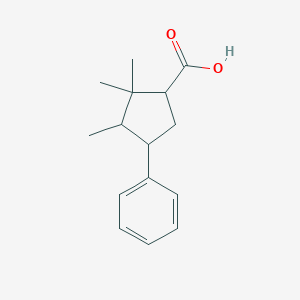

![molecular formula C13H12N4O B2967596 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-74-8](/img/structure/B2967596.png)

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound . It is a part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is a significant class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . The synthesis often involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the formula C13H13N5O . Its molecular weight is 255.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” include a melting point of 219-221°C . The compound is also characterized by its IUPAC name 7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticonvulsant Applications

A study by Divate and Dhongade-Desai (2014) describes the microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, highlighting one compound with promising anticonvulsant properties. This efficient, green synthesis method yields high-quality compounds suitable for pharmaceutical applications (Divate & Dhongade-Desai, 2014).

Heteroaromatization for Antimicrobial Activity

El-Agrody et al. (2001) investigated the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization, exploring their antimicrobial potential. The study underlines the significance of these compounds in combating microbial infections, suggesting their use in pharmaceuticals (El-Agrody et al., 2001).

Steric Effects and Tautomeric Equilibrium

Research by Desenko et al. (1993) focuses on the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing how the bulk of substituents affects the stability of enamine tautomers. These findings are crucial for understanding the chemical behavior of these compounds in different conditions, which is essential for their application in scientific research (Desenko et al., 1993).

Synthetic Versatility for Diverse Applications

Zanatta et al. (2018) reported on the synthetic versatility of [1,2,4]triazolo[1,5-a]pyrimidines, demonstrating how varying reaction conditions can produce compounds with or without the trichloromethyl group. This adaptability in synthesis opens up numerous possibilities for these compounds in various scientific and industrial fields (Zanatta et al., 2018).

Metal-Free Synthesis for Biological Importance

Zheng et al. (2014) detailed a metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines. Their method allows for efficient and environmentally friendly production of these compounds, which have significant biological applications (Zheng et al., 2014).

Applications in Pharmaceutics, Agrochemistry, and Photography

A comprehensive review by Fischer (2007) discusses the broad applications of 1,2,4-triazolo[1,5-a]pyrimidines in fields like pharmaceutics, agrochemistry, and photography. The review encapsulates their synthetic, analytical, and theoretical chemistry aspects, highlighting their versatile utility (Fischer, 2007).

Pharmacological Applications and Synthetic Perspectives

Merugu, Cherukupalli, and Karpoormath (2022) presented an overview of the synthetic strategies and medicinal applications of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds. They emphasize its pharmacological relevance, underlining its use in developing various therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidines family, including “7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine”, continues to be a subject of research due to their diverse biological activities . Future research may focus on further elucidating the biological activities of these compounds, their mechanisms of action, and their potential applications in medicinal chemistry and agriculture .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to target various proteins and enzymes, including tubulin , which plays a crucial role in cell division and structure.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can inhibit tubulin, disrupting microtubule formation and thus cell division .

Biochemical Pathways

If the compound targets tubulin like its analogs, it could affect the cell cycle and mitotic spindle assembly, impacting cell division and growth .

Result of Action

If the compound acts similarly to its analogs, it could potentially disrupt cell division and growth, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .

Propiedades

IUPAC Name |

7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10(18-11-5-3-2-4-6-11)12-7-8-14-13-15-9-16-17(12)13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGKRUEDGCZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)

![N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2967531.png)

![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)